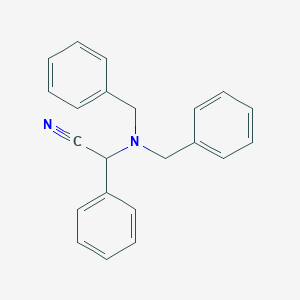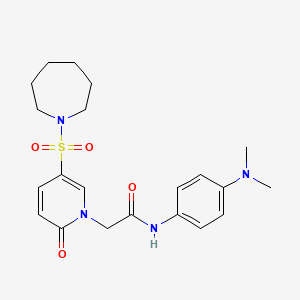
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-(dimethylamino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule, its geometry, and conformation. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and others.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Compounds with structures similar to 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-(dimethylamino)phenyl)acetamide have shown significant antibacterial and antifungal activities. For instance, synthesized compounds including Schiff bases and 2-pyrrolidinones exhibited promising antibacterial and antifungal properties (Nunna et al., 2014).
Synthesis of Heterocyclic Compounds
- The molecule has applications in the synthesis of various heterocyclic compounds. For example, derivatives like 2-aza-1,3-dienes have been utilized to create pyridine or pyrimidine derivatives, which are crucial in chemical synthesis (Morel et al., 1996).
Potential for Anticancer and Antimicrobial Activity
- Derivatives of this compound have shown potential in developing anticancer and antimicrobial agents. Specifically, certain 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Role in Photochemistry
- The compound and its derivatives play a role in photochemistry, particularly in studies involving aryl azides. These studies are essential for understanding the photochemical reactions in organic chemistry (Shields et al., 1987).
Development of Cardiotonics
- Related compounds have been explored for their potential as cardiotonics, which are agents that have a beneficial effect on the heart. For example, certain dihydropyridazinone derivatives showed positive inotropic effects in animal models (Robertson et al., 1986).
G-Quadruplex Stabilization and Cytotoxic Activity
- Pyridyl polyoxazoles, which are related to the compound , have been identified as selective G-quadruplex stabilizers with excellent cytotoxic activity, showing promise in cancer therapy (Blankson et al., 2013).
Corrosion Inhibition
- Some derivatives are being investigated as corrosion inhibitors, offering potential applications in materials science and engineering (Yıldırım & Çetin, 2008).
Development of Anticonvulsants
- Related thiazolidin-4-ones have been synthesized and investigated for their anticonvulsant activities, providing insights into new treatments for epilepsy (Senthilraja & Alagarsamy, 2012).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.
Direcciones Futuras
This involves potential applications of the compound, ongoing research, and areas where further research is needed.
For a specific compound, these details would be found in scientific literature such as research articles, reviews, and textbooks. Databases like PubMed, ScienceDirect, and Google Scholar are good places to start. Always make sure to critically analyze the information and check for the credibility of the sources.
Propiedades
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-23(2)18-9-7-17(8-10-18)22-20(26)16-24-15-19(11-12-21(24)27)30(28,29)25-13-5-3-4-6-14-25/h7-12,15H,3-6,13-14,16H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHBHHPVKLHKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-(dimethylamino)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

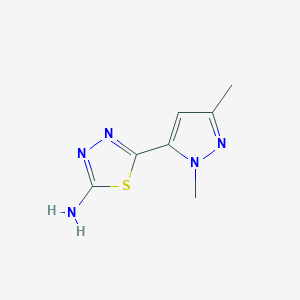

![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)
![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)
![2,4-Dimethyl-5-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2770259.png)
![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)
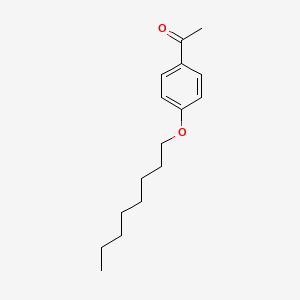
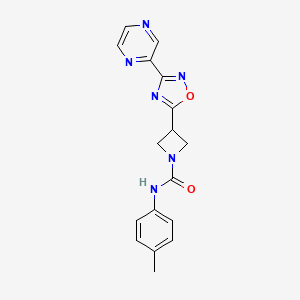
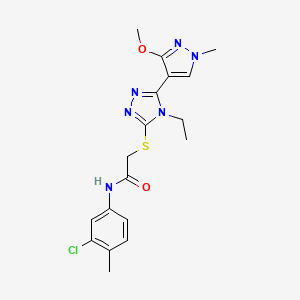
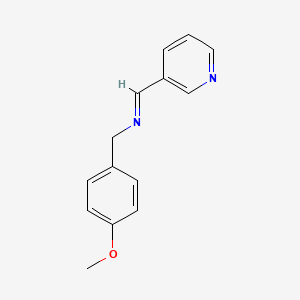
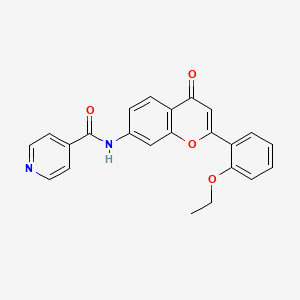
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)
